molecular formula C4H5N3O2 B12939081 2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2

2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2

Cat. No.: B12939081
M. Wt: 130.08 g/mol
InChI Key: FFYTTYVSDVWNMY-SVFBATFISA-N
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Description

2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is notable for its nitro group at position 5 and a methyl group at position 2. Imidazole derivatives, including this compound, are widely studied due to their significant biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 typically involves the nitration of 2-methylimidazole. One common method includes the use of a mixture of nitric acid and sulfuric acid. The reaction is carried out by adding nitric acid, urea, and ammonium sulfate to 2-methylimidazole, followed by the gradual addition of concentrated sulfuric acid. The reaction mixture is then cooled, and the pH is adjusted using sodium hydroxide. The product is obtained after washing and drying .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition helps in achieving consistent results .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiparasitic properties.

    Medicine: Investigated for its use in developing new drugs, particularly for treating infections caused by anaerobic bacteria and protozoa.

    Industry: Used in the synthesis of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and pathways within microbial cells, making it effective against certain pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H5N3O2

Molecular Weight

130.08 g/mol

IUPAC Name

2-methyl-5-[oxido(oxo)(15N)(15N)azaniumyl]-(1,3-15N2)1H-imidazole

InChI

InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)/i5+1,6+1,7+1

InChI Key

FFYTTYVSDVWNMY-SVFBATFISA-N

Isomeric SMILES

CC1=[15N]C=C([15NH]1)[15N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1)[N+](=O)[O-]

Origin of Product

United States

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